Quercetin 3,3',4',5-Tetraacetate
Description
Properties
CAS No. |
143631-95-2 |
|---|---|
Molecular Formula |
C₂₃H₁₈O₁₁ |
Molecular Weight |
470.38 |
Synonyms |
3,5-Bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Quercetin 3,3 ,4 ,5 Tetraacetate
Regioselective Synthesis Strategies
The synthesis of specific quercetin (B1663063) tetraacetates, such as the 3,3',4',5-isomer, requires precise control over the acylation of the five hydroxyl groups of the quercetin molecule. The reactivity of these hydroxyl groups is not uniform, generally following the order of 7-OH > 4'-OH > 3-OH > 3'-OH > 5-OH, with the 5-OH group being the least reactive due to hydrogen bonding with the adjacent carbonyl group. This differential reactivity is a cornerstone of regioselective synthesis.
Direct Acetylation Approaches
Direct acetylation of quercetin can yield a mixture of acetylated products. However, by carefully controlling reaction conditions, it is possible to achieve a degree of regioselectivity. The use of specific acyl donors and catalysts can favor the acetylation of certain hydroxyl groups over others. For instance, enzymatic acetylation using immobilized lipases has shown promise in achieving regioselectivity. Lipase (B570770) B from Candida antarctica (CaLB) and lipase from Thermomyces lanuginosus (TLL) have been used to catalyze the acetylation of quercetin, leading to the formation of specific mono-, di-, or tri-acetylated products. mdpi.com While direct synthesis of a specific tetraacetate like the 3,3',4',5-isomer in high yield through this method is challenging, it offers a greener alternative to traditional chemical methods.
Chemo-enzymatic methods also provide a pathway for regioselective acylation. These methods combine the selectivity of enzymes with the efficiency of chemical synthesis. For example, a specific hydroxyl group can be selectively acylated by an enzyme, followed by chemical acetylation of the remaining hydroxyl groups.
Selective Deacylation from Peracylated Precursors (e.g., Quercetin Pentaacetate)
A more common and often more controllable strategy for synthesizing specific quercetin tetraacetates involves the peracetylation of quercetin to form quercetin pentaacetate, followed by selective deacylation. Quercetin pentaacetate can be readily synthesized by treating quercetin with an excess of an acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine.
The subsequent selective removal of one acetyl group is the critical step. The choice of deacylating agent and reaction conditions determines which acetyl group is cleaved. For instance, imidazole (B134444) has been used to promote the deacylation of quercetin pentaacetate, leading to the formation of a tetraacetylated quercetin with a free hydroxyl group at a specific position. The slightly different reactivities of the acetyl groups on the quercetin backbone allow for this regioselectivity.
Optimization of Reaction Conditions and Reagents
The synthesis of quercetin tetraacetates is highly dependent on the optimization of reaction parameters. Key reagents and conditions that are manipulated to control the outcome of the acetylation and deacylation reactions are detailed below.
| Parameter | Reagents/Conditions | Effect on Reaction |
| Acetylation | ||
| Acetylating Agent | Acetic Anhydride, Vinyl Acetate (B1210297) | Acetic anhydride is a powerful and common acetylating agent, often used in excess to ensure complete peracetylation. Vinyl acetate can be used in enzymatic acetylations. mdpi.com |
| Catalyst/Base | Pyridine, Imidazole, 4-Dimethylaminopyridine (DMAP) | Pyridine and imidazole act as catalysts and bases, activating the acetylating agent and scavenging the acid byproduct. DMAP is a highly effective acylation catalyst. mst.edu |
| Solvent | Pyridine, Dichloromethane, Ethyl Acetate | The choice of solvent can influence the solubility of reactants and the reaction rate. |
| Temperature | 0°C to reflux | Lower temperatures can increase selectivity, while higher temperatures drive the reaction to completion. |
| Deacylation | ||
| Deacylating Agent | Imidazole, Thiophenol | Imidazole is a mild base that can selectively cleave the most labile acetyl group. Thiophenol in the presence of a base can also be used for regioselective deacetylation. |
| Solvent | N-Methyl-2-pyrrolidone (NMP), Acetone | The solvent system can influence the rate and selectivity of the deacylation reaction. |
| Temperature | 0°C to room temperature | Controlled temperatures are crucial for selective deacylation, preventing over-reaction. |
Stereochemical Control and Regioselectivity in Acylation Reactions
Achieving stereochemical control in the acylation of quercetin is not a primary concern as the molecule is achiral. However, regioselectivity is of paramount importance for the synthesis of a specific isomer like Quercetin 3,3',4',5-Tetraacetate. The inherent differences in the nucleophilicity of the five hydroxyl groups provide a basis for regioselectivity.
Several factors influence the regioselectivity of acylation:
Steric Hindrance: The accessibility of the hydroxyl groups to the acylating agent plays a significant role. The 5-OH is sterically hindered by the adjacent carbonyl group and is the least reactive.
Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the flavonoid rings can influence the acidity and nucleophilicity of the hydroxyl groups.
Enzyme Specificity: In enzymatic acylations, the three-dimensional structure of the enzyme's active site dictates which hydroxyl group of the quercetin molecule can bind and undergo acylation. This often leads to very high regioselectivity. mdpi.com
Substrate to Acylating Agent Ratio: In enzymatic reactions, varying the molar ratio of the flavonoid to the acylating agent can influence whether mono-, di-, or higher-acylated products are formed. mdpi.com
Solvent: The reaction solvent can affect the conformation of both the flavonoid and the enzyme in enzymatic reactions, thereby influencing the regioselectivity. mdpi.com
Isolation and Purification Techniques for Acylated Quercetin Derivatives
The successful synthesis of this compound is contingent on its effective isolation and purification from the reaction mixture, which may contain unreacted starting materials, reagents, and other acetylated isomers. A combination of chromatographic techniques is typically employed for this purpose.
| Technique | Principle | Application in Quercetin Tetraacetate Purification |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | This is a primary method for the initial purification of the crude reaction product. Silica gel is a common stationary phase, with a solvent system (mobile phase) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, used to elute the different components. nih.govjmp.ir Sephadex LH-20, a size-exclusion chromatography medium, can also be used, particularly for separating flavonoids. jmp.ir |
| Thin-Layer Chromatography (TLC) | A qualitative analytical technique to monitor the progress of a reaction and identify the components in a mixture. | TLC is used to identify the fractions from column chromatography that contain the desired product by comparing their retention factor (Rf) values to that of a standard. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique for separation, identification, and quantification of compounds. | HPLC is a powerful tool for the final purification and analysis of the synthesized quercetin tetraacetate. nih.govmdpi.com Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol), is commonly used for separating flavonoid derivatives. The purity of the isolated compound can be assessed by the presence of a single peak in the chromatogram. |
| Recrystallization | Purification of a solid compound by dissolving it in a suitable solvent at a high temperature and allowing it to crystallize as the solution cools. | This technique can be used to further purify the isolated quercetin tetraacetate, especially if it is a crystalline solid. scirp.org |
The choice of purification method or combination of methods depends on the scale of the synthesis and the purity requirements for the final product.
Structural Elucidation and Advanced Characterization of Quercetin 3,3 ,4 ,5 Tetraacetate
Conformational Analysis and Molecular Geometry
The three-dimensional arrangement of atoms and the rotational freedom around single bonds in Quercetin (B1663063) 3,3',4',5-Tetraacetate play a pivotal role in its chemical behavior. Conformational analysis provides insight into the molecule's preferred shapes and the energy associated with them.
Determination of Dihedral Angles (e.g., C3-C2-C1'-C6', O1-C2-C1'-C2')
The spatial orientation between the A, C, and B rings of flavonoid derivatives is critical to their molecular structure. This is often described by dihedral angles, which measure the twist between different parts of the molecule. For Quercetin 3,3',4',5-Tetraacetate, specific dihedral angles have been determined through computational analysis. nepjol.info
The key dihedral angles are defined as:
α (alpha): The angle of the C3-C2-C1'-C6' chain.
β (beta): The angle of the O1-C2-C1'-C2' chain.
These angles describe the degree of planarity between the benzopyranone ring system (AC rings) and the phenyl group (B ring). In a study evaluating quercetin and its derivatives, the dihedral angles for this compound were found to be significantly decreased compared to the parent quercetin molecule. nepjol.info The calculated angles for this tetra-acetylated derivative were α = 9.2º and β = 4.6º. nepjol.info This indicates a more twisted conformation between the B and C rings compared to quercetin, which has dihedral angles of α = 11.5º and β = 6.6º. nepjol.info
| Compound | Dihedral Angle α (C3-C2-C1'-C6') | Dihedral Angle β (O1-C2-C1'-C2') |
|---|---|---|
| Quercetin | 11.5° | 6.6° |
| This compound | 9.2° | 4.6° |
Computational Methods for Energy-Minimized Structures
To understand the stable conformations of molecules like this compound, computational chemistry methods are employed to find the lowest energy (most stable) structures. nih.gov These methods calculate the potential energy of a molecule as its bond lengths, bond angles, and dihedral angles are varied, ultimately identifying the geometry that corresponds to an energy minimum.
One such method used for determining the geometry and dihedral angles of this compound is the MM2 energy minimization calculation. nepjol.info MM2 is a molecular mechanics force field method that models the molecule as a collection of atoms held together by springs (bonds), allowing for the calculation of steric energy to predict its geometry.
For the parent molecule, quercetin, more advanced quantum-mechanical calculations have been used to explore its conformational landscape in great detail. nih.gov Methods such as Density Functional Theory (DFT), often using functionals like B3LYP with basis sets like 6-311++G(d,p), are applied to model the electronic structure and predict molecular properties. nih.gov These high-level calculations can identify numerous stable conformers (both planar and non-planar) and the energy barriers for converting between them. nih.govnih.gov Such studies reveal that the quercetin molecule can exist in as many as 48 stable conformations, arising from the rotation of its hydroxyl groups and the B ring relative to the AC ring system. nih.gov These computational strategies, ranging from molecular mechanics to quantum mechanics, are crucial for building a comprehensive picture of the structural dynamics of flavonoids and their derivatives. nih.gov
X-ray Crystallography of Related Dihydroquercetin Tetraacetates
While a crystal structure for this compound is not prominently available in the reviewed literature, analysis of closely related compounds provides valuable structural insights. The molecular structure of Dihydroquercetin 3,3',4',7-tetraacetate has been determined by single-crystal X-ray analysis. researchgate.netul.iecdnsciencepub.com Dihydroquercetin, also known as taxifolin, differs from quercetin by the absence of the C2-C3 double bond in the C-ring.
The X-ray crystallographic study of Dihydroquercetin 3,3',4',7-tetraacetate revealed several key geometric features that are likely to be shared with other acetylated quercetin derivatives. researchgate.netul.ie A comparison of its crystal data with other known 5-hydroxyflavanones shows a preference for a nearly perpendicular orientation of the two aromatic rings (A and B). researchgate.netul.iecdnsciencepub.com Furthermore, the heterocyclic C-ring typically adopts a sofa conformation. researchgate.netul.ie
Structure Activity Relationship Sar of Quercetin 3,3 ,4 ,5 Tetraacetate and Analogues
Impact of Acetylation Pattern on Molecular Conformation and Planarity
The conformation of the quercetin (B1663063) molecule, particularly the planarity between its A, C, and B rings, is a critical determinant of its interaction with biological targets. Unacetylated quercetin is a conformationally mobile structure, capable of adopting both planar and non-planar forms due to the rotation of its rings and hydroxyl groups nih.gov.
Acetylation at the 3, 3', 4', and 5-positions introduces bulky acetyl groups, which can impose significant steric hindrance. This steric strain can influence the dihedral angle between the B ring and the benzopyrone (A+C rings) system. Studies on analogous acetylated flavanones, such as dihydroquercetin 3,3',4',7-tetraacetate, have shown a preference for a nearly perpendicular orientation of the two aromatic rings ul.ieresearchgate.net. This suggests that Quercetin 3,3',4',5-Tetraacetate is likely to adopt a more non-planar conformation compared to the parent quercetin molecule.
Furthermore, the replacement of hydroxyl groups with acetyl groups eliminates the potential for intramolecular hydrogen bonding, such as the bond often observed between the 5-OH and the 4-carbonyl group in unacetylated flavonoids. This loss of internal hydrogen bonding further contributes to increased conformational flexibility around the C2-C1' bond. The crystal packing of fully acetylated quercetin pentaacetate confirms that the presence of acetyl groups inhibits the extensive hydrogen bond networks that characterize the solid state of unacetylated flavonoids mdpi.com. This alteration in molecular shape and planarity directly affects how the molecule fits into the binding sites of enzymes and receptors.
Correlation Between Acyl Substitution and Functional Group Accessibility
The biological activity of quercetin is heavily reliant on its hydroxyl groups, which act as hydrogen bond donors and are sites for metabolic conjugation. Acyl substitution masks these functional groups, altering their accessibility and reactivity.
In this compound, the hydroxyl groups at positions 3, 3', 4', and 5 are converted into bulkier acetate (B1210297) esters. This modification has several consequences:
Steric Shielding: The acetyl groups sterically hinder the neighboring atoms and functional groups. The 4-carbonyl group, for instance, becomes less accessible for hydrogen bonding due to the presence of acetyl groups at the adjacent 3- and 5-positions.
Reduced Hydrogen Bonding: The molecule's capacity as a hydrogen bond donor is significantly reduced, as four out of five hydroxyl groups are blocked. The sole remaining hydroxyl group at the 7-position becomes the primary site for such interactions.
Increased Lipophilicity: The replacement of polar hydroxyl groups with less polar acetyl groups markedly increases the lipophilicity (fat-solubility) of the molecule. This change is a key factor in enhancing the molecule's ability to cross cell membranes, a common observation for acylated flavonoids mdpi.commdpi.com.
The specific pattern of substitution leaves the 7-OH group as the only free hydroxyl. The reactivity of this group may be slightly influenced by the electronic effects of the acetyl groups, but its primary significance is its availability to interact with biological targets or undergo metabolic reactions, in contrast to the blocked hydroxyls in quercetin pentaacetate.
Comparative Analysis with Other Quercetin Derivatives on Biological Mechanisms
Acetylation is a well-documented strategy for enhancing the biological efficacy of quercetin, primarily by improving its bioavailability nih.gov. A comparative analysis of this compound with unacetylated quercetin and quercetin pentaacetate reveals a nuanced relationship between the degree of acetylation and biological effect.
Unacetylated Quercetin: This parent compound exhibits potent antioxidant activity in vitro, largely attributed to the catechol group (3'-OH and 4'-OH) on the B ring and the 3-OH group nih.govresearchgate.net. However, its clinical application is limited by poor water solubility, extensive phase II metabolism (glucuronidation and sulfation) in the liver and intestines, and consequently, low bioavailability nih.govnih.gov.
Quercetin Pentaacetate: The fully acetylated derivative, with all five hydroxyls masked, shows significantly reduced antioxidant activity in chemical assays compared to quercetin, as the radical-scavenging hydroxyls are unavailable nih.gov. However, it often demonstrates superior cytotoxic effects against cancer cells. For instance, quercetin pentaacetate (Q5) was found to be more effective at inducing cell death in HL-60 leukemia cells than unacetylated quercetin nih.govsemanticscholar.org. This enhanced activity is attributed to increased cellular uptake and the potential for intracellular deacetylation by esterase enzymes, leading to a high intracellular concentration of the active quercetin aglycone nih.govnih.gov.
This compound: This specific tetra-acetylated derivative represents an intermediate. While its direct antioxidant capacity is expected to be diminished compared to quercetin, its enhanced lipophilicity should lead to improved cell permeability. Studies on other tetra-acetylated quercetins (e.g., 3,7,3',4'-O-tetraacetylquercetin) have consistently shown enhanced anticancer activity compared to the parent compound nih.govnih.gov. The presence of the single free 7-OH group in this compound could potentially allow for specific interactions with targets that are not possible for the fully blocked pentaacetate derivative, possibly influencing its metabolic pathway or mechanism of action.
Below is a table compiling IC₅₀ values from studies on various acetylated flavonoids, illustrating the general trend of enhanced anticancer activity upon acetylation.
| Compound | Cell Line | IC₅₀ (µM) | Fold Change vs. Quercetin | Reference |
|---|---|---|---|---|
| Quercetin | HCT-116 (Colon Cancer) | 23.45 | - | nih.gov |
| Quercetin Pentaacetate (5Ac-Q) | HCT-116 (Colon Cancer) | 15.66 | 1.50x stronger | nih.gov |
| Quercetin | HepG2 (Liver Cancer) | >80 | - | semanticscholar.org |
| Quercetin Pentaacetate (Q5) | HepG2 (Liver Cancer) | 53.9 | >1.48x stronger | semanticscholar.org |
| Quercetin | HL-60 (Leukemia) | 58 | - | nih.gov |
| 3,7,3',4'-O-Tetraacetylquercetin (4Ac-Q) | HL-60 (Leukemia) | 19 | 3.05x stronger | nih.gov |
| Quercetin | MCF-7 (Breast Cancer) | >100 | - | nih.gov |
| Quercetin Pentaacetate | MCF-7 (Breast Cancer) | 38.6 | >2.59x stronger | nih.gov |
Theoretical Insights into SAR through Computational Chemistry
Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of molecules like this compound at an electronic and atomic level.
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties that govern molecular reactivity. For the parent quercetin molecule, calculations have established key electronic features:
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. For quercetin, this gap is calculated to be around 3.9 eV, suggesting it is more reactive in polar solvents nepjol.info.
Electrostatic Potential (ESP): ESP maps reveal the charge distribution across a molecule. In quercetin, the most negative potential is located around the carbonyl oxygen (O4), while the most positive potentials are associated with the hydroxyl hydrogens, indicating sites for electrophilic and nucleophilic interactions, respectively nepjol.info.
Electron Donation: The tendency of quercetin to donate electrons, which underpins its antioxidant activity, is confirmed by its electronic properties researchgate.net.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. Numerous docking studies have been performed on unacetylated quercetin, showing its ability to bind to a wide range of proteins, including enzymes like aldose reductase and kinases, often with favorable binding energies nepjol.infopharmrep.org. These interactions are typically stabilized by a network of hydrogen bonds involving quercetin's hydroxyl groups and hydrophobic interactions with the protein's active site residues.
For this compound, docking simulations would predict a different binding mode. The key changes would be:
Altered Hydrogen Bonding: The capacity to form hydrogen bonds as a donor is limited to the 7-OH group. The carbonyl oxygens of the acetyl groups could potentially act as hydrogen bond acceptors.
Increased Hydrophobic Interactions: The increased lipophilicity of the molecule would likely lead to more significant hydrophobic and van der Waals interactions with nonpolar residues in the protein's binding pocket.
Steric Influence: The bulk of the acetyl groups would necessitate a different orientation within the binding site compared to quercetin, potentially granting it specificity for different targets or altering its affinity for known ones.
The following table summarizes reported binding energies of quercetin with various protein targets, which serves as a baseline for predicting the interactions of its acetylated analogues.
| Protein Target | PDB ID | Quercetin Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Aldose Reductase | 2BGS | -10.9 | nepjol.info |
| MAPK14 (p38 MAP kinase) | Not Specified | -9.7 | |
| SGK1 (Kinase) | Not Specified | -9.5 | |
| Leukotriene A4 Hydrolase (LTA4H) | 3U9W | -9.57 | pharmrep.org |
| Inducible Nitric Oxide Synthase (iNOS) | Not Specified | -97.17 (MVD Score) | nih.gov |
Future Research Trajectories and Academic Implications
Development of Novel Synthetic Analogues with Targeted Bioactivities
The synthesis of quercetin (B1663063) 3,3',4',5-tetraacetate serves as a foundation for the development of a diverse array of novel synthetic analogues. researchgate.net By strategically modifying the core structure, researchers aim to enhance specific biological activities, improve pharmacokinetic profiles, and reduce potential off-target effects.
One promising avenue of research involves the synthesis of various acyl, methyl, benzyl, and methylbenzyl derivatives of quercetin. researchgate.net For instance, quercetin-3,3',4',5,7-pentaacetate can be selectively deacylated to yield quercetin-3,3',4',5-tetraacetate. researchgate.net Further modifications, such as the introduction of different functional groups, can lead to a wide range of derivatives with potentially distinct biological properties. researchgate.net The structure-activity relationship (SAR) of these analogues is a critical area of investigation, as it helps to elucidate how specific structural features influence their biological effects. researchgate.net For example, studies have shown that the arrangement of substituents around the flavonoid molecule significantly impacts its antioxidant properties. researchgate.net
The exploration of quercetin derivatives extends to ether derivatives, which are also found in nature. pan.olsztyn.pl These include compounds like quercetin 7-methoxy-3-glucoside and quercetin 3'-methoxy-3-galactoside. pan.olsztyn.pl Additionally, lipophilic derivatives, such as those containing prenyl groups, have been identified and are of interest due to their potential for improved membrane permeability. pan.olsztyn.pl The synthesis of fluorinated derivatives, such as 8-trifluoromethyl-3,5,7,3′,4′-O-pentamethyl-quercetin, represents another strategy to enhance bioactivity and develop novel chemical entities for therapeutic applications. nih.gov
Interactive Table: Selected Synthetic Analogues of Quercetin and Their Investigated Properties
| Derivative Name | Investigated Property | Reference |
|---|---|---|
| Quercetin-3,3',4',5,7-pentaacetate | Antioxidant activity | researchgate.net |
| Quercetin-3,3',4',7-tetraacetate | Antioxidant and anti-inflammatory properties | researchgate.netontosight.ai |
| Quercetin-3,4',7-tribenzyl-3'-methylether | Synthetic intermediate | researchgate.net |
| Quercetin 3,4'-dimethyl ether | Anti-lipid peroxidation and anti-inflammatory activity | chemfaces.com |
Advanced Mechanistic Studies at the Sub-cellular and Proteomic Levels
A deeper understanding of the molecular mechanisms underlying the biological effects of quercetin 3,3',4',5-tetraacetate is crucial for its future development. Advanced mechanistic studies at the sub-cellular and proteomic levels are beginning to shed light on its interactions with cellular components and signaling pathways.
While specific studies on the subcellular localization of this compound are limited, research on related quercetin metabolites provides valuable insights. For example, quercetin-3-O-glucuronide, a major metabolite of quercetin, has been observed to accumulate in the epithelial cells of the choroid plexus and in foamy macrophages in the brain. nih.gov This suggests that quercetin derivatives can cross the blood-brain barrier and localize in specific cell types, where they may exert their effects. nih.gov The deconjugation of these metabolites to form quercetin and its methylated forms appears to be a key step in their bioactivity. nih.gov
Proteomic studies are essential for identifying the direct protein targets of quercetin and its derivatives. Quercetin itself is known to interact with a multitude of proteins, including enzymes and transcription factors. drugbank.com For instance, it is an inhibitor of quinone reductase 2 (QR2) and can modulate the activity of various kinases and ATPases. drugbank.com The acetylation of quercetin in the 3,3',4',5-tetraacetate form may alter its binding affinity and specificity for these protein targets. Future research should focus on comprehensive proteomic analyses to map the interactome of this compound and identify the key proteins and pathways it modulates.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of the biological effects of this compound, it is imperative to integrate data from multiple "omics" platforms, including transcriptomics, metabolomics, and proteomics. This systems-level approach can reveal the complex interplay of genes, proteins, and metabolites in response to treatment with the compound.
Transcriptomic analyses, such as full transcriptome profiling, can identify the genes and metabolic pathways that are differentially regulated by quercetin and its derivatives. nih.gov Studies on quercetin have shown its ability to influence the expression of genes involved in lipid and steroid metabolism, cell growth and apoptosis, and immune responses. nih.gov A combined analysis of transcriptomics and metabolomics has revealed that dietary quercetin can regulate nutrient metabolism and immune-related pathways. nih.gov
Metabolomics studies can provide a snapshot of the metabolic changes induced by this compound. For example, metabolomics analysis has been used to investigate the protective effects of quercetin-3-O-galactoside on liver injury, revealing alterations in various metabolic pathways. nih.gov By combining these multi-omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, leading to a more complete understanding of its biological impact.
Applications in Chemical Biology and Drug Discovery Tool Development
The unique properties of this compound make it a valuable tool for chemical biology and drug discovery. Its increased lipophilicity compared to quercetin may enhance its cell permeability, making it a useful probe for studying intracellular processes. ontosight.ai
The development of quercetin derivatives as chemical probes can aid in the identification and validation of new drug targets. medchemexpress.com For instance, derivatives with specific functionalities can be designed to interact with particular proteins or pathways, allowing for the elucidation of their roles in disease. The antiplatelet effects of some quercetin derivatives, for example, have been studied in the context of their interaction with platelet aggregation pathways. medchemexpress.com
Furthermore, the synthesis of quercetin analogues can serve as a starting point for the development of lead compounds in drug discovery programs. ontosight.ai By optimizing the structure of this compound, it may be possible to develop potent and selective inhibitors of specific enzymes or modulators of signaling pathways implicated in various diseases. The use of network pharmacology and bioinformatics can help predict the targets of quercetin and its derivatives, guiding the design of more effective therapeutic agents. nih.gov
Q & A
Q. What are the established synthetic routes for Quercetin 3,3',4',5-Tetraacetate, and how is regioselectivity achieved?
- Methodological Answer : The synthesis involves selective acetylation of quercetin using acetic anhydride in the presence of catalysts like pyridine. Regioselectivity is controlled by protecting specific hydroxyl groups. For example, demonstrates that the 3,3',4',5-hydroxyl positions are acetylated preferentially over the 7-position under specific conditions. Structural confirmation is achieved via NMR spectroscopy, where distinct aromatic proton shifts (e.g., δ 7.30–7.70 ppm for tetraacetate derivatives) differentiate substitution patterns .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assigning chemical shifts (e.g., δ 2.20–2.40 ppm for acetyl protons) and comparing with reference data (Table 1 in ) .
- UV-Vis Spectrophotometry : Utilizing shift reagents (e.g., NaOMe, AlCl₃) to identify hydroxyl group substitution patterns .
- Melting Point Analysis : Comparing observed melting points with literature values to assess purity .
Advanced Research Questions
Q. How does acetylation at the 3,3',4',5-positions affect the antioxidant activity of quercetin derivatives?
- Methodological Answer : Acetylation reduces radical scavenging capacity by blocking hydroxyl groups critical for electron donation. shows that this compound has an IC₅₀ of 516.26 μM in DPPH• assays, compared to 47.20 μM for unmodified quercetin. Researchers should correlate dihedral angles (α = 9.2°, β = 4.6° for tetraacetate) with steric hindrance using MM2 energy-minimized conformational analysis to explain reduced activity .
Q. What experimental challenges arise in regioselective synthesis of quercetin derivatives, and how are they addressed?
- Methodological Answer : Key challenges include:
- Competing Reactivity : The 7-hydroxyl group may acetylate under non-optimized conditions. resolves this by adjusting reaction time and temperature to favor 3,3',4',5-substitution .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) separates tetraacetate from mono-, di-, or penta-acetylated byproducts .
Q. How do structural modifications influence the biological activity of quercetin derivatives in target-specific assays?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methyl, benzyl, acetyl groups) and evaluation in assays like:
- Enzyme Inhibition : Testing acetylated derivatives against kinases or oxidases.
- Cellular Uptake : Using fluorescence tagging to assess membrane permeability changes due to acetylation.
highlights that tetraacetate derivatives exhibit reduced bioavailability due to increased hydrophobicity, necessitating solubility enhancers (e.g., DMSO) in cell-based studies .
Q. What contradictions exist in the literature regarding the bioactivity of this compound, and how can they be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
